2-Benzylideneheptanal

Description

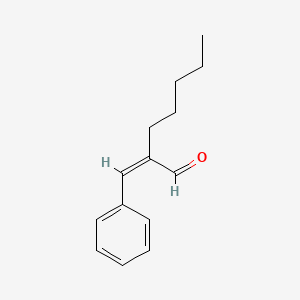

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2Z)-2-benzylideneheptanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11-12H,2-3,5,10H2,1H3/b14-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKKIXGYKWDQSV-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=CC1=CC=CC=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C(=C/C1=CC=CC=C1)/C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001044960 | |

| Record name | Alpha-Amylcinnamaldehyde, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Solid, Pale yellowish liquid, strong floral odour suggestive of jasmine | |

| Record name | Heptanal, 2-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentyl-3-phenyl-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | alpha-Amylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

284 °C, 287.00 to 290.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | alpha-Amyl cinnamaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | The Good Scents Company Information System | |

| Record name | 2-Pentyl-3-phenyl-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in acetone, carbon tetrachloride, Soluble in 6 volumes of 80% alcohol, Insoluble in water, insoluble in water, miscible (in ethanol) | |

| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430 | |

| Record name | alpha-Amyl cinnamaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430 | |

| Record name | alpha-Amylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9711 g/cu m at 20 °C, 0.962-0.969 | |

| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430 | |

| Record name | alpha-Amyl cinnamaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430 | |

| Record name | alpha-Amylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

Clear, yellow, oily liquid | |

CAS No. |

122-40-7, 101365-33-7 | |

| Record name | alpha-Amyl cinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Amylcinnamaldehyde, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101365337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Amyl cinnamaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Heptanal, 2-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alpha-Amylcinnamaldehyde, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylideneheptanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-AMYLCINNAMALDEHYDE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06T2G22P2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Amyl cinnamaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Pentyl-3-phenyl-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

80 °C | |

| Record name | 2-Pentyl-3-phenyl-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Pathway Analysis

Established Synthetic Routes

The industrial and laboratory-scale production of 2-benzylideneheptanal predominantly relies on well-established condensation reactions. These methods are continuously optimized to improve yield, selectivity, and environmental footprint.

The cross-aldol condensation between an aromatic aldehyde, which cannot enolize, and an aliphatic aldehyde is the cornerstone of this compound synthesis. This reaction provides a direct and efficient route to the desired α,β-unsaturated aldehyde structure.

The mechanism of the aldol (B89426) condensation for synthesizing this compound proceeds through several key steps, typically under basic catalysis. truman.eduumkc.edu

Enolate Formation : A base, such as a hydroxide (B78521) ion, abstracts an acidic α-hydrogen from a heptanal (B48729) molecule to form a resonance-stabilized enolate ion. mdpi.comumkc.edu This step is possible because heptanal possesses protons on the carbon adjacent to the carbonyl group. truman.edu

Nucleophilic Attack : The resulting heptanal enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a benzaldehyde (B42025) molecule. mdpi.comumkc.edu This forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate. masterorganicchemistry.com

Protonation : The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step), yielding a β-hydroxy aldehyde, which is the initial aldol addition product. masterorganicchemistry.comumkc.edu

Dehydration : Under reaction conditions, particularly with heating, this β-hydroxy aldehyde readily undergoes dehydration. masterorganicchemistry.com A base removes a proton from the α-carbon, forming an enolate, which then eliminates a hydroxide ion to create a double bond, resulting in the final α,β-unsaturated product, this compound. masterorganicchemistry.comumkc.edu

Mechanistic investigations using specific catalysts have provided further insights. For instance, when using Mg-Al mixed oxide catalysts, both Brønsted and Lewis base sites on the catalyst surface are involved in the deprotonation of heptanal to form the enolate. mdpi.com Studies on metal-organic frameworks (MOFs) like UiO-66 suggest that the rate-determining step in the process is a proton jump from the catalyst surface to the carbonyl oxygen of the adsorbed aldol product.

The choice of solvent significantly influences the aldol condensation of benzaldehyde and heptanal, affecting both the conversion rate and the selectivity towards the desired product. Research has shown that various organic solvents, as well as solvent-free conditions, lead to different outcomes. researchgate.net

In one study, the reaction was carried out in n-hexane, acetonitrile (B52724), toluene (B28343), ethanol, dichloromethane (B109758), and water. researchgate.net The results indicated that the highest conversion of heptanal (100%) and the greatest selectivity for this compound (97%) were achieved under solvent-free conditions. researchgate.net This suggests that solvents can interfere with the reaction pathway, potentially favoring side reactions or hindering the interaction between reactants. researchgate.net Temperature also plays a crucial role; while higher temperatures can increase the reaction rate, they may also reduce selectivity by promoting the formation of undesirable byproducts. researchgate.net

Data adapted from a study on the effect of various solvents on the aldol condensation of benzaldehyde and heptanal. researchgate.net

In liquid-phase reactions like the aldol condensation of benzaldehyde and heptanal, the assumption that reactant activities are equal to their concentrations can be inaccurate and lead to significant deviations in kinetic modeling. researchgate.netnih.gov The inclusion of activity coefficients is crucial for a better understanding of the true kinetics. nih.gov These coefficients correct the physical concentration to a more accurate "chemical concentration," which reflects the effective amount of a substance available to react. nih.gov

Studies have shown that for the synthesis of this compound, the choice of solvent (e.g., methanol, ethanol, n-propanol, n-butanol) has a pronounced effect on activity coefficients. nih.gov For example, in methanol, the activity coefficient for a byproduct was found to be approximately 2.2, meaning its chemical concentration was 2.2 times higher than its physical concentration. nih.gov As the carbon number of the alcohol solvent increases, the activity coefficient tends to decrease. nih.gov Failing to account for these coefficients can result in kinetic parameter estimations that are incorrect by as much as a factor of 30. researchgate.netnih.gov

This table illustrates the trend of decreasing activity coefficient for a key byproduct with increasing carbon number of the alcohol solvent, based on findings from kinetic studies. nih.gov

The primary side reaction that competes with the formation of this compound is the self-condensation of heptanal. mdpi.com Because heptanal is an aliphatic aldehyde with higher reactivity than benzaldehyde and possesses α-hydrogens, two molecules of heptanal can react with each other. researchgate.netmdpi.com This self-condensation reaction leads to the formation of 2-pentyl-non-2-enal as the main byproduct. researchgate.netmdpi.com

The formation of this byproduct is influenced by several factors. High reaction temperatures can favor the formation of 2-pentyl-non-2-enal, thereby reducing the selectivity for the desired jasminaldehyde. researchgate.net Slower reaction rates may also increase the likelihood of heptanal molecules interacting with each other, leading to more self-condensation. researchgate.net To minimize this side reaction and improve the yield of the cross-condensation product, a high molar ratio of benzaldehyde to heptanal is often used. researchgate.netmdpi.com Another strategy is the controlled, stepwise addition of heptanal to the reaction mixture, ensuring it is more likely to react with the abundant benzaldehyde rather than itself. mdpi.comnanobioletters.com

Grignard Reaction Approaches (Inferred from Analogous Compounds)

While the most direct synthesis of this compound is typically the aldol condensation of benzaldehyde and heptanal, a multi-step pathway utilizing a Grignard reagent can be inferred for the synthesis of the core carbon skeleton. This approach involves the nucleophilic addition of a benzyl (B1604629) group to the carbonyl of heptanal, proceeding through a distinct alcohol intermediate. The reaction is conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive with water and other protic solvents. chemguide.co.ukwikipedia.org

The initial step in this sequence is the preparation of the Grignard reagent, Benzylmagnesium Bromide. chemicalbook.com This is achieved by reacting benzyl bromide with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukchemicalbook.com The magnesium metal undergoes an oxidative insertion into the carbon-bromine bond, converting the electrophilic benzyl halide into a potent carbon-based nucleophile. cymitquimica.com The process is often initiated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface. youtube.com The resulting reagent is a complex equilibrium of species, often referred to as the Schlenk equilibrium.

Table 1: Formation of Benzylmagnesium Bromide

| Reactant 1 | Reactant 2 | Solvent | Product |

|---|

Once formed, the benzylmagnesium bromide serves as the nucleophile in an addition reaction with heptanal. The nucleophilic benzyl group attacks the electrophilic carbonyl carbon of the heptanal. wikipedia.orgmasterorganicchemistry.com This nucleophilic attack breaks the pi bond of the carbonyl group, leading to the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate. leah4sci.com This reaction is a classic example of a Grignard reagent adding to an aldehyde to form, after workup, a secondary alcohol. britthipple.comyoutube.comorganic-chemistry.org

The final step of the Grignard sequence is an acidic workup. britthipple.com After the addition reaction is complete, a dilute aqueous acid (such as H₃O⁺, dilute HCl, or H₂SO₄) is added to the reaction mixture. chemicalbook.comstudy.com This serves to protonate the negatively charged oxygen of the alkoxide intermediate, yielding the neutral secondary alcohol, 1-phenyl-2-heptanol. youtube.comstudy.com The workup also quenches any remaining Grignard reagent and dissolves the magnesium salts (Mg(OH)X), facilitating the isolation of the organic product. britthipple.comstudy.com It is crucial that the acid is added as a separate workup step, as its presence during the initial reaction would destroy the Grignard reagent. masterorganicchemistry.comleah4sci.com

Other Chemical Synthesis Techniques for Structural and Purity Control

The most common and direct method for synthesizing this compound is the Claisen-Schmidt condensation, a type of crossed-aldol condensation, between benzaldehyde and heptanal. mdpi.com This reaction is typically catalyzed by a base or acid. researchgate.net Control over the reaction conditions is paramount for achieving high purity and structural integrity.

A primary challenge in this synthesis is minimizing the self-condensation of heptanal, which produces 2-pentyl-2-nonenal (B3050986) as a significant byproduct. mdpi.com To favor the desired cross-condensation product, a high molar ratio of benzaldehyde to heptanal is often employed. mdpi.com Since benzaldehyde has no α-hydrogens, it cannot enolize and undergo self-condensation, acting only as the electrophile. researchgate.net

The choice of catalyst is also critical. Base catalysts (like NaOH or KOH) deprotonate the α-carbon of heptanal to form a nucleophilic enolate, which then attacks the benzaldehyde carbonyl. mdpi.com The subsequent dehydration of the aldol addition product is often facile, leading directly to the α,β-unsaturated aldehyde. The use of solid catalysts, such as Mg-Al mixed oxides derived from hydrotalcite, can offer advantages in terms of product selectivity and ease of separation. mdpi.com These materials possess both basic and Lewis acid sites, which can synergistically catalyze the reaction. mdpi.comresearchgate.net

Novel Synthetic Approaches and Catalysis

Modern organic synthesis increasingly relies on transition-metal catalysis to construct complex molecules with high efficiency and selectivity. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for forming carbon-carbon bonds. nih.gov

One such strategy involves the palladium(II)-catalyzed dehydrosilylation of silyl (B83357) enol ethers. acs.org A silyl enol ether of heptanal could potentially be coupled with a benzyl halide under palladium catalysis. This would form the carbon skeleton, and a subsequent or concurrent palladium-catalyzed dehydrogenation step would introduce the α,β-unsaturation.

Another sophisticated approach is the palladium-catalyzed coupling of multiple components. For instance, tandem reactions involving nucleopalladation of an alkyne followed by a conjugate addition have been developed for the synthesis of complex unsaturated carbonyl compounds. acs.org Similarly, palladium-catalyzed reactions of 2-pyridinyl esters with hydrosilanes have been shown to be effective for preparing α,β-unsaturated aldehydes, tolerating a wide variety of functional groups. organic-chemistry.org These advanced methods offer pathways to the target molecule under mild conditions and represent the cutting edge of synthetic organic chemistry.

Reactivity and Derivatization Studies

Reactions of the Aldehyde Functional Group

The aldehyde group is a primary site for chemical modification in 2-Benzylideneheptanal due to the polarity of the carbon-oxygen double bond and the presence of a reactive hydrogen atom.

The aldehyde group in α,β-unsaturated aldehydes like this compound is susceptible to oxidation by various reagents. The stability of the molecule can be compromised by exposure to air, and controlled oxidation can be achieved using chemical oxidants.

By Air: Similar to its structural analog cinnamaldehyde (B126680), this compound can undergo oxidation when exposed to air at room temperature. nih.gov This instability is attributed to the presence of unstable conjugated bonds and the aldehyde group. nih.gov The process involves the reaction of the aldehyde with oxygen, leading to the formation of peroxides as initial products. researchgate.net These peroxides can then undergo further complex reactions, potentially leading to the formation of carboxylic acids, such as cinnamic acid in the case of cinnamaldehyde, or even cleavage products like benzaldehyde (B42025). researchgate.netresearchgate.net This autoxidation can reduce the quality and alter the properties of the compound. nih.gov

By Potassium Permanganate (B83412) (KMnO₄): Potassium permanganate is a strong oxidizing agent capable of oxidizing aldehydes. In the case of α,β-unsaturated aldehydes, hot, concentrated, and acidified potassium permanganate can cleave the carbon-carbon double bond. libretexts.org However, under milder conditions, such as cold and dilute KMnO₄, the primary reaction is often the oxidation of the aldehyde group to a carboxylic acid, while preserving the double bond. youtube.com For this compound, this would theoretically yield 2-benzylideneheptanoic acid. Vigorous oxidation with hot KMnO₄ would likely cleave the entire side chain, oxidizing the benzylic position to yield benzoic acid. masterorganicchemistry.com

By Nitric Acid: Nitric acid is another powerful oxidizing agent for aldehydes. The reaction of an aldehyde with nitric acid typically results in the formation of a carboxylic acid. The specific reaction conditions, such as concentration and temperature, would influence the outcome of the reaction with this compound.

| Oxidizing Agent | Conditions | Primary Product(s) |

| **Air (O₂) ** | Room Temperature | Peroxides, 2-Benzylideneheptanoic Acid, Benzaldehyde |

| Potassium Permanganate (KMnO₄) | Cold, Dilute | 2-Benzylideneheptanoic Acid |

| Hot, Concentrated | Benzoic Acid and other cleavage products | |

| Nitric Acid (HNO₃) | Varies | 2-Benzylideneheptanoic Acid |

Aldol (B89426) condensation is a key reaction for forming carbon-carbon bonds. chemcess.com this compound itself is a product of a crossed aldol condensation between benzaldehyde and heptanal (B48729). nanobioletters.com Since this compound lacks alpha-hydrogens (the hydrogens on the carbon adjacent to the carbonyl group), it cannot self-condense. However, it can act as an electrophile in condensation reactions with other aldehydes or ketones that do possess alpha-hydrogens, in the presence of a base catalyst. chemcess.com Another related reaction is the benzoin (B196080) condensation, which occurs between two aromatic aldehydes in the presence of a nucleophilic catalyst like cyanide, but this is less relevant as this compound is an aliphatic-aromatic hybrid. wikipedia.org

Aldehydes readily react with hydrazine (B178648) (H₂NNH₂) and its derivatives (hydrazides) in a nucleophilic addition-elimination reaction to form hydrazones. libretexts.orgquora.com If two equivalents of the aldehyde react with one equivalent of hydrazine, the resulting product is an azine, which contains a C=N-N=C functional group. researchgate.netresearchgate.net The reaction involves the nucleophilic attack of the nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. quora.com This reaction is a common method for preparing hydrazone derivatives, which are important intermediates in organic synthesis, such as in the Wolff-Kishner reduction. libretexts.orglibretexts.org

| Reagent | Product Type | General Reaction |

| Hydrazine (H₂NNH₂) ** | Hydrazone | R-CHO + H₂NNH₂ → R-CH=NNH₂ + H₂O |

| Hydrazine (H₂NNH₂) | Azine | 2 R-CHO + H₂NNH₂ → R-CH=N-N=CH-R + 2 H₂O |

| Hydrazide (R'-CONHNH₂) ** | Hydrazone | R-CHO + R'-CONHNH₂ → R-CH=NNHCOR' + H₂O |

Reactions at the Benzylic Position

The benzylic position—the carbon atom attached to the benzene (B151609) ring—is particularly reactive due to the ability of the aromatic ring to stabilize intermediates like radicals or carbocations through resonance. libretexts.org

Benzylic bromination is a selective halogenation reaction that substitutes a hydrogen atom at the benzylic position with a bromine atom. chemistrysteps.com The reagent of choice for this transformation is N-bromosuccinimide (NBS), often in the presence of a radical initiator or light. mychemblog.comchadsprep.com This reaction proceeds via a free-radical chain mechanism. mychemblog.com The process is initiated by the formation of a bromine radical, which then abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. libretexts.orgchemistrysteps.com This radical then reacts with a bromine source (Br₂ generated in low concentrations from NBS) to form the benzylic bromide. libretexts.orgchadsprep.com For this compound, the benzylic position is part of the carbon-carbon double bond, making it an sp²-hybridized carbon. While typical Wohl-Ziegler bromination targets sp³-hybridized benzylic carbons, the allylic hydrogens on the heptyl chain would also be susceptible to radical abstraction by NBS.

The benzylic position can be oxidized to a carboxylic acid using strong oxidizing agents. masterorganicchemistry.com A common reagent for this purpose is hot, alkaline potassium permanganate (KMnO₄), followed by an acidic workup. masterorganicchemistry.commasterorganicchemistry.com This powerful oxidation cleaves any alkyl chain attached to the benzene ring, provided there is at least one benzylic hydrogen, and converts the benzylic carbon into a carboxyl group (-COOH). masterorganicchemistry.commasterorganicchemistry.com For example, toluene (B28343) and ethylbenzene (B125841) are both oxidized to benzoic acid under these conditions. masterorganicchemistry.com If applied to this compound, the entire α,β-unsaturated aldehyde side chain would be cleaved, resulting in the formation of benzoic acid. masterorganicchemistry.com This reaction fails if the benzylic carbon is quaternary (has no attached hydrogens). masterorganicchemistry.com

| Reaction | Reagent(s) | Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator | Brominated derivative |

| Benzylic Oxidation | Potassium Permanganate (KMnO₄), Heat, H₃O⁺ | Benzoic Acid |

Formation of Complex Organic Molecules and Heterocyclic Compounds

The conjugated system of this compound, comprising an aldehyde and an alkene, makes it a valuable building block in organic synthesis for constructing more complex molecules, including heterocyclic compounds. researchgate.netnih.gov The reactivity of the carbonyl group is fundamental to many condensation reactions that lead to the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Key synthetic applications include:

Cycloaddition Reactions: The electron-deficient double bond can participate in Diels-Alder reactions, where this compound acts as a dienophile, reacting with a conjugated diene to form a six-membered ring.

Michael Addition: The β-carbon of the α,β-unsaturated system is electrophilic and susceptible to nucleophilic attack. This allows for 1,4-conjugate addition reactions with various nucleophiles (e.g., enolates, amines, thiols) to build more elaborate carbon skeletons.

Heterocycle Synthesis: this compound can serve as a precursor for various N-, O-, and S-containing heterocycles. nih.gov For example, it can react with compounds containing two nucleophilic sites. A reaction with a β-keto ester and urea (B33335) or thiourea (B124793) in a Biginelli-type reaction can produce dihydropyrimidinones, a class of compounds with significant biological activities. beilstein-journals.org Similarly, reactions with hydrazines or hydroxylamine (B1172632) can lead to the formation of pyrazolines or isoxazolines, respectively.

These transformations highlight the utility of α,β-unsaturated aldehydes as versatile platforms for diversity-oriented synthesis. beilstein-journals.org

Polymerization and Crosslinking Reactions for Specialty Resins and Polymers

The chemical structure of this compound, featuring both an aldehyde group and a vinyl group, allows it to participate in polymerization and crosslinking reactions.

Polymerization: Aldehydes, including α,β-unsaturated aldehydes, can undergo polymerization, typically through the carbonyl group, to form polyacetal structures. cmu.edu This process is often initiated by ionic catalysts at low temperatures. google.com For this compound, polymerization would proceed via the aldehyde functionality, creating a polymer chain with repeating oxymethylene units, while the benzylidene-pentyl side group remains attached to the polymer backbone. The polymerization of aldehydes is often carried out at temperatures below 0°C to favor polymer formation over the formation of stable cyclic trimers. cmu.edugoogle.com

Crosslinking: The bifunctional nature of this compound makes it a potential crosslinking agent for polymers containing reactive hydroxyl, amino, or amide groups. researchgate.net The aldehyde group can react with these functional groups on polymer chains to form stable covalent bonds, such as acetals or imines (Schiff bases). google.comnih.gov This process creates a three-dimensional polymer network, which enhances the mechanical strength, thermal stability, and solvent resistance of the material. youtube.comnih.gov Such crosslinked polymers are often referred to as thermosets. youtube.com This property is valuable in the formulation of specialty resins, hydrogels, and other high-performance polymeric materials. researchgate.netnih.gov

Derivatization for Analytical and Research Purposes

A classic and widely used method for the qualitative and quantitative analysis of aldehydes and ketones is derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govepa.gov This reaction is highly specific to the carbonyl group and does not occur with other functional groups like esters or amides. wikipedia.org

The reaction mechanism involves a nucleophilic addition-elimination sequence:

Protonation of the Carbonyl: In a mildly acidic solution, the carbonyl oxygen of this compound is protonated, which increases the electrophilicity of the carbonyl carbon. pearson.com

Nucleophilic Attack: The nucleophilic nitrogen atom of the DNPH molecule attacks the activated carbonyl carbon. pearson.com

Dehydration: Following a proton transfer, a molecule of water is eliminated, resulting in the formation of a carbon-nitrogen double bond. pearson.com

The product is a 2,4-dinitrophenylhydrazone, which is typically a brightly colored (yellow, orange, or red) solid. wikipedia.org These derivatives are stable, often crystalline with sharp melting points, making them ideal for identification and isolation. pearson.comd-nb.info The resulting hydrazone from this compound is significantly more stable and less volatile than the parent aldehyde.

| Reactant | Reagent | Product | Key Features |

|---|---|---|---|

| This compound | 2,4-Dinitrophenylhydrazine (DNPH) | This compound-2,4-dinitrophenylhydrazone | Forms a stable, colored, crystalline solid. Used for detection and quantification. |

The efficiency of the DNPH derivatization is highly dependent on the reaction conditions, particularly the acid concentration and solvent composition. coresta.org An optimal balance is necessary for efficient and accurate quantification of carbonyl compounds.

Acid Concentration: The reaction requires an acidic catalyst to protonate the carbonyl group, thereby activating it for nucleophilic attack. pearson.com However, the concentration of the acid is critical. While some acidity is necessary, highly acidic solutions can lead to undesirable side reactions or degradation of the derivative, especially with unsaturated aldehydes. coresta.orgcoresta.org For some α,β-unsaturated aldehydes, very low pH can result in a rapid decrease in the formation of the desired DNPH complex. coresta.org Therefore, buffered solutions are often used to maintain a consistent and optimal pH. coresta.org A typical pH for the reaction is around 3.

Solvent System: The choice of solvent is also crucial. A common solvent system is a mixture of acetonitrile (B52724) and water. The solvent must be able to dissolve both the aqueous sample containing the aldehyde and the less polar DNPH reagent. The ratio of organic solvent to water can affect derivatization efficiency and the stability of the resulting hydrazone.

| Parameter | Effect on Reaction | Typical Optimized Condition |

|---|---|---|

| pH / Acid Concentration | Catalyzes the reaction by protonating the carbonyl group. Excess acid can cause side reactions or derivative instability. | Mildly acidic, often buffered to a pH of ~3. |

| Solvent | Affects solubility of reactants and stability of products. | Acetonitrile/water mixtures are common. |

| Temperature | Influences reaction rate. Higher temperatures can lead to evaporative losses of volatile aldehydes. | Often performed at ambient or slightly elevated temperatures (e.g., 50°C) in a sealed vessel. |

| Reaction Time | Must be sufficient for complete derivatization. | Typically ranges from 30 minutes to several hours. d-nb.infonih.gov |

The 2,4-dinitrophenylhydrazone derivatives of aldehydes are generally considered stable compounds, which facilitates their analysis by techniques like High-Performance Liquid Chromatography (HPLC). nih.gov However, their stability can be influenced by several factors.

Isomerization: A key aspect of the stability and characterization of these derivatives is the potential for geometric isomerism around the C=N double bond, leading to syn (Z) and anti (E) isomers. nih.govrsc.org The presence of both isomers can lead to issues in chromatographic analysis, such as peak broadening or the appearance of multiple peaks for a single compound. The E-isomer is generally the kinetically favored and more thermodynamically stable product. rsc.org

Influence of Acid and Light: The isomerization from the E-form to a mixture of E and Z isomers can be promoted by the presence of residual acid in the crystalline product and by exposure to UV light. nih.govrsc.org This can cause variability in measured physical properties like melting points. rsc.org To ensure the stability of a single isomer, it is often recommended to remove any trace amounts of acid catalyst after the reaction, for example, by washing with a bicarbonate solution. rsc.org

2,4-Dinitrophenylhydrazine (DNPH) Derivatization

Recovery Rates in Derivatization Processes

High recovery rates are crucial for accurate quantification. For a range of aldehydes (C2-C12), derivatization with agents like PFBHA has been reported to yield high recoveries, often exceeding 85%. In some optimized methods, recoveries can even range from 91% to as high as 99.7% for certain carbonyl compounds. The choice of solvent can significantly impact recovery; for instance, the use of dichloromethane (B109758) for extraction of PFBHA-derivatized aldehydes has been shown to provide better recovery compared to hexane.

Factors that can influence the recovery rates in the derivatization of this compound include:

Reaction Conditions: Temperature, pH, and reaction time must be optimized to ensure the reaction proceeds to completion without degradation of the analyte or its derivative.

Reagent Concentration: A sufficient excess of the derivatizing agent is necessary to drive the reaction equilibrium towards the product side.

Sample Matrix: The presence of interfering compounds in the sample matrix can potentially react with the derivatizing agent or the analyte itself, leading to lower recoveries.

Extraction Efficiency: The choice of extraction solvent and technique is critical for the quantitative transfer of the derivative from the reaction medium to the analytical instrument.

Table 1: Factors Influencing Recovery Rates in Aldehyde Derivatization

| Factor | Description | Potential Impact on this compound Recovery |

|---|---|---|

| Reaction Kinetics | The speed at which this compound reacts with the derivatizing agent. | Slower kinetics may require longer reaction times or higher temperatures to achieve high recovery. |

| Steric Hindrance | The bulky benzyl (B1604629) group may affect the accessibility of the carbonyl group. | Could potentially lower reaction rates and overall recovery compared to smaller aldehydes. |

| Derivative Stability | The stability of the formed derivative under analytical conditions. | The resulting oxime is expected to be stable, contributing to high recovery. |

| Solvent Polarity | The polarity of the solvent used for the reaction and extraction. | Optimization is needed to ensure both the analyte and its derivative are soluble and efficiently extracted. |

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) Derivatization

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a widely utilized derivatizing agent for carbonyl compounds, including aldehydes and ketones, prior to analysis by gas chromatography (GC), often coupled with mass spectrometry (MS) or an electron capture detector (ECD). The reaction involves the nucleophilic addition of the hydroxylamine moiety of PFBHA to the carbonyl carbon of this compound, followed by the elimination of a water molecule to form a stable oxime derivative.

The resulting PFBHA-oxime of this compound possesses several advantageous properties for GC analysis:

Increased Volatility and Thermal Stability: The derivatization process can improve the chromatographic behavior of the otherwise less volatile aldehyde. und.edu

Enhanced Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivative particularly sensitive to electron capture detection, which can significantly lower the limits of detection.

Improved Chromatographic Resolution: The formation of the derivative can lead to better separation from other components in a complex mixture.

The derivatization of aldehydes with PFBHA is known to be a quantitative reaction. The reaction of PFBHA with aldehydes typically results in the formation of two geometric isomers, the syn- and anti-oximes, which may be resolved as two separate peaks in the chromatogram. For quantitative analysis, the areas of both peaks are typically summed.

Key parameters that are optimized for the PFBHA derivatization of aldehydes include the pH of the reaction medium (typically weakly acidic), the reaction temperature, and the duration of the reaction. While specific optimized conditions for this compound are not documented in the available literature, general protocols for aromatic and unsaturated aldehydes can be adapted. For instance, a typical procedure might involve reacting the aldehyde with PFBHA in an aqueous or organic solvent at a controlled pH and temperature for a specified time before extracting the derivative for GC analysis.

Table 2: General Parameters for PFBHA Derivatization of Aldehydes

| Parameter | Typical Range/Condition | Rationale |

|---|---|---|

| Derivatizing Agent | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride | Forms stable, volatile, and highly detectable oxime derivatives. |

| Reaction pH | Weakly acidic (e.g., pH 4-6) | Catalyzes the reaction while minimizing side reactions. regulations.gov |

| Reaction Temperature | 35°C - 70°C | Increases reaction rate; higher temperatures may be needed for less reactive carbonyls. regulations.gov |

| Reaction Time | 10 minutes - 24 hours | Dependent on the reactivity of the specific aldehyde and reaction temperature. semanticscholar.org |

| Extraction Solvent | Dichloromethane, Hexane, Ethyl acetate | Chosen for efficient extraction of the nonpolar oxime derivative. semanticscholar.org |

| Analysis Technique | Gas Chromatography (GC) with ECD or MS detection | Provides separation and sensitive detection of the derivatized analyte. |

Analytical Methodologies in Research and Quality Control

Chromatographic Techniques

Chromatography is a fundamental analytical tool for separating, identifying, and quantifying the components of a mixture. For a compound like 2-benzylideneheptanal, both gas and liquid chromatography are extensively utilized.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds such as this compound. In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

The direct determination of aldehydes like this compound can be challenging due to their high reactivity and potential for thermal degradation. und.edu To enhance stability and volatility, derivatization is often employed. nih.gov A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which reacts with the aldehyde to form a more stable oxime derivative suitable for GC-MS analysis. und.edu

A typical GC-MS analysis of fragrance compounds would involve the following parameters:

| Parameter | Typical Value |

| Column | 5% phenyl polymethylsiloxane (e.g., HP-5MS) |

| Injector Temperature | 250-300 °C |

| Carrier Gas | Helium |

| Oven Temperature Program | Initial temperature of 50-60 °C, ramped to 280-300 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard.

High-performance liquid chromatography (HPLC) is another versatile technique for the analysis of this compound, particularly for non-volatile or thermally sensitive samples. waters.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

For the analysis of aldehydes, HPLC is often coupled with ultraviolet (UV) or photodiode array (PDA) detectors. auroraprosci.com Similar to GC analysis, derivatization is a common practice to improve detection sensitivity. 2,4-Dinitrophenylhydrazine (B122626) (DNPH) is a widely used derivatizing reagent that reacts with carbonyl compounds to form stable, colored hydrazones that can be readily detected by UV-Vis detectors at around 360 nm. auroraprosci.com

A robust HPLC-PDA method for the quantification of this compound would require careful development and validation to ensure its accuracy, precision, and reliability. Key parameters that are optimized during method development include the choice of the stationary phase (typically a C18 column), the composition of the mobile phase (often a mixture of acetonitrile (B52724) and water or buffer), the flow rate, and the detection wavelength.

Method validation is performed according to established guidelines and typically includes the assessment of the following parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following table provides an example of validation parameters for an HPLC-PDA method:

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 80-120% |

| Precision (RSD%) | ≤ 2% for repeatability; ≤ 3% for intermediate precision |

| Specificity | No interference at the retention time of the analyte |

| Robustness | No significant change in results with minor variations in method parameters |

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Methods (e.g., NMR, IR)

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the aldehydic proton, the vinylic proton, the aromatic protons of the benzylidene group, and the aliphatic protons of the heptyl chain.

¹³C NMR: The carbon-13 NMR spectrum would reveal distinct signals for the carbonyl carbon of the aldehyde, the carbons of the double bond, the aromatic carbons, and the carbons of the alkyl chain.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands for the C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), the C=C stretching of the alkene and aromatic ring, and the C-H stretching of the aromatic and aliphatic groups. uoguelph.ca

The following table summarizes the key spectroscopic data for this compound: uoguelph.ca

| Spectroscopic Technique | Key Signals/Bands |

| ¹H NMR | Signals for aldehydic, vinylic, aromatic, and aliphatic protons |

| ¹³C NMR | Signals for carbonyl, vinylic, aromatic, and aliphatic carbons |

| IR | C=O stretch (~1685 cm⁻¹), C=C stretch, C-H aromatic and aliphatic stretches |

Micro-Matrix-Solid Phase Dispersion (MSPD) for Sample Preparation

For the analysis of this compound in complex matrices such as cosmetics, perfumes, or environmental samples, an efficient sample preparation step is crucial to remove interfering substances and concentrate the analyte. Micro-Matrix-Solid Phase Dispersion (MSPD) is a sample preparation technique that combines extraction and cleanup into a single step. mdpi.com

In MSPD, a small amount of the solid or semi-solid sample is blended with a solid support material (dispersant), such as silica (B1680970) gel or a polymer. This process disrupts the sample matrix and disperses the sample components over the surface of the support material. The resulting mixture is then packed into a column, and the analytes of interest are eluted with a suitable solvent, while interfering substances are retained on the column.

MSPD offers several advantages, including: mdpi.com

Reduced solvent consumption

Shorter extraction times

Simultaneous extraction and cleanup

Applicability to a wide range of sample matrices

This technique has been successfully applied to the extraction of fragrance allergens from cosmetic products prior to their determination by GC-MS or HPLC. researchgate.net

Qualitative and Quantitative Analysis for Research Purity and Composition

The determination of the purity and composition of this compound is essential for its use in research and commercial products.

Qualitative Analysis: This involves the identification of the compound and any potential impurities. GC-MS and spectroscopic techniques (NMR, IR) are the primary tools for qualitative analysis. The mass spectrum from GC-MS provides a unique fragmentation pattern, while NMR and IR spectra offer detailed structural information that can be compared to reference data for confirmation of identity.

Quantitative Analysis: This is the measurement of the exact amount or concentration of this compound and its impurities. Chromatographic techniques, particularly GC with a Flame Ionization Detector (FID) and HPLC with a PDA detector, are the methods of choice for quantitative analysis. These methods rely on the use of calibration curves generated from certified reference standards to ensure accuracy. For purity assessment, the area percent method is often used, where the peak area of this compound is compared to the total area of all peaks in the chromatogram. Quantitative ¹H NMR (qHNMR) can also be a powerful tool for purity determination, as it is a primary ratio method that does not always require a specific reference standard of the analyte itself.

Biological Activity and Mechanisms

Antimicrobial Properties and Mechanisms of Action

While specific studies on the antimicrobial mechanisms of 2-benzylideneheptanal are limited, the activity of structurally related α,β-unsaturated aldehydes, such as cinnamaldehyde (B126680), provides significant insights. The antimicrobial action is generally not targeted to a single site but involves multiple disruptive effects on microbial cells. nih.govmdpi.com

The primary mechanism is believed to be the disruption of microbial cell membranes. nih.govmdpi.comresearchgate.net The lipophilic nature of the molecule facilitates its interaction with the lipid bilayer, leading to increased membrane permeability. This disruption results in the leakage of essential intracellular components, including ions (such as K+ and PO4³⁻), nucleic acids (DNA and RNA), and proteins, ultimately leading to cell death. nih.govmdpi.com

It is also suggested that these compounds can interfere with microbial virulence factors. For instance, cinnamaldehyde has been shown to inhibit germ tube formation, proteinase and phospholipase activities, and adhesion to epithelial cells in Candida albicans. researchgate.net

Potential Bioactivity as Agrochemicals (Pesticides, Herbicides)

There is evidence to suggest that aromatic aldehydes, including compounds structurally similar to this compound, possess potential applications as agrochemicals. A patent has described the use of aromatic aldehydes like α-hexyl cinnamic aldehyde as pesticides. google.com Additionally, there are mentions of its use in some eco-friendly pest repellent formulations and in animal care products for its pleasant scent. consolidated-chemical.com

The proposed mechanism for its pesticidal activity is likely related to the same reactive properties that underlie its antimicrobial and toxicological effects. The electrophilic nature of the aldehyde can lead to interactions with essential proteins and enzymes in pests. However, extensive research specifically documenting the efficacy and mode of action of this compound as a pesticide or herbicide is not widely available in peer-reviewed literature. The development of herbicides based on natural compounds that inhibit essential amino acid biosynthesis pathways, such as lysine (B10760008) biosynthesis, is an active area of research, though direct links to this compound have not been established. nih.gov

Toxicological Mechanisms of Action

The toxicological properties of this compound are a direct consequence of its chemical reactivity. As an electrophile, it can covalently bind to nucleophilic residues on macromolecules, initiating a cascade of events that can lead to various forms of irritation and sensitization. nih.govacs.org

This compound is recognized as a potential skin sensitizer. The mechanism of skin sensitization by chemicals is well-described by the Adverse Outcome Pathway (AOP), which outlines a sequence of key events. cdhfinechemical.com

The molecular initiating event is the covalent binding of the chemical (a hapten) to skin proteins. As an α,β-unsaturated aldehyde, this compound can react with nucleophilic amino acid residues in skin proteins, such as lysine and cysteine, through mechanisms like Schiff base formation or Michael addition. nih.govacs.org This hapten-protein conjugate is then recognized as foreign by the immune system.

This leads to the subsequent key events in the AOP, including the activation of keratinocytes and the activation and maturation of dendritic cells (Langerhans cells). These activated dendritic cells then migrate to the draining lymph nodes where they present the antigen to T-cells, leading to the proliferation of allergen-specific T-lymphocytes. Upon subsequent exposure to the same chemical, these memory T-cells are activated, leading to an inflammatory response that manifests as allergic contact dermatitis.

This compound and other α,β-unsaturated aldehydes are known to cause eye irritation. The mechanism of irritation is linked to the stimulation of sensory nerves in the cornea and conjunctiva. The electrophilic nature of the aldehyde allows it to react with proteins and other macromolecules in the ocular tissues, leading to cellular damage and the release of inflammatory mediators.

A key molecular target in sensory irritation by aldehydes is the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, an ion channel expressed on sensory nerves. nih.gov Activation of TRPA1 by irritant chemicals leads to the influx of calcium ions, resulting in nerve stimulation, pain, and neurogenic inflammation. This process can trigger the release of neuropeptides, which further contribute to the inflammatory response, characterized by vasodilation and increased vascular permeability.

Inhalation of α,β-unsaturated aldehydes can cause irritation of the respiratory tract and mucous membranes. Similar to eye irritation, the underlying mechanism involves the activation of sensory nerve endings, particularly through TRPA1 channels located in the airways. nih.gov This activation can elicit protective reflexes such as coughing and changes in breathing patterns. nih.gov

At the cellular level, these aldehydes can induce an inflammatory response in pulmonary cells. nih.govatsjournals.orgatsjournals.org Studies on related aldehydes have shown that they can stimulate the release of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), from lung fibroblasts, epithelial cells, and alveolar macrophages. nih.govatsjournals.org This cytokine release is mediated by the activation of intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways (p38 and ERK1/2). nih.gov This inflammatory cascade contributes to the symptoms of respiratory irritation.

This compound is classified as toxic to aquatic life with long-lasting effects. cdhfinechemical.comnih.gov The toxicity of aromatic aldehydes to aquatic organisms is generally attributed to two main processes: narcosis (baseline toxicity) and electrophilic reactivity. nih.govresearchgate.net

Narcosis is a non-specific mode of action where the chemical accumulates in the lipid membranes of aquatic organisms, disrupting their function. The potential for narcosis is related to the compound's hydrophobicity, often quantified by the octanol-water partition coefficient (log Kow). nih.gov

In addition to narcosis, the electrophilic nature of the aldehyde group in this compound allows it to react with biological macromolecules, such as proteins and nucleic acids, in aquatic organisms. researchgate.net This covalent binding can disrupt essential physiological processes, leading to toxicity. The reactivity and, consequently, the toxicity can be enhanced by the presence of the α,β-unsaturation. Quantitative structure-activity relationship (QSAR) models for aromatic aldehydes have shown that their aquatic toxicity is correlated with both their hydrophobicity (log Kow) and their electronic properties, which reflect their reactivity. nih.gov

The long-lasting effects (chronic toxicity) are likely due to the persistence of the compound in the aquatic environment and its potential for bioaccumulation, as suggested by its estimated Bioconcentration Factor (BCF). guidechem.com

Data Tables

Table 1: Antimicrobial Mechanisms of Related Aldehydes

| Mechanism | Description of Action | References |

| Cell Membrane Disruption | Interacts with the lipid bilayer, increasing permeability and causing leakage of intracellular contents. | nih.govmdpi.comresearchgate.net |

| Enzyme Inhibition | Inhibits the activity of essential enzymes such as ATPase, disrupting cellular energy metabolism. | researchgate.netnih.gov |

| Inhibition of Biosynthesis | Interferes with the synthesis of crucial cellular components like the cell wall and proteins. | researchgate.netnih.govnih.gov |

| Inhibition of Fungal Virulence | Reduces germ tube formation, hydrolytic enzyme activity, and adhesion in fungi like Candida albicans. | researchgate.net |

Table 2: Toxicological Mechanisms of this compound

| Endpoint | Molecular Initiating Event | Key Cellular/Tissue Responses | References |

| Skin Sensitization | Covalent binding to skin proteins (haptenation) via Schiff base formation or Michael addition. | Activation of keratinocytes and dendritic cells, T-cell proliferation. | nih.govacs.orgcdhfinechemical.com |

| Eye Irritation | Activation of TRPA1 channels on sensory nerves. | Release of inflammatory mediators, neurogenic inflammation. | nih.gov |

| Respiratory Irritation | Activation of TRPA1 channels in the airways. | Release of pro-inflammatory cytokines (e.g., IL-8) from pulmonary cells. | nih.govnih.govatsjournals.orgatsjournals.org |

| Aquatic Toxicity | Accumulation in lipid membranes (narcosis) and covalent binding to biomacromolecules. | Disruption of cellular membrane function and essential physiological processes. | cdhfinechemical.comnih.govnih.govresearchgate.net |

Endocrine Disruption Potential

This compound has been identified as a potential endocrine-disrupting compound. semanticscholar.org The Partnership for the Assessment of Risk from Chemicals (PARC) includes it in a list of potential endocrine-disrupting compounds (EDCs). semanticscholar.org Endocrine disruptors are substances that can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.

Interactions with Human Genes (ToxCast Assays)

The U.S. Environmental Protection Agency's (EPA) Toxicity Forecaster (ToxCast) program utilizes high-throughput screening assays to evaluate the potential toxicity of chemicals and their interactions with biological pathways. nih.govepa.gov While the ToxCast program has screened thousands of chemicals for potential bioactivity, including interactions with human genes and proteins, specific data for this compound (CAS No. 122-40-7) regarding its direct interactions with human genes in these assays are not prominently available in publicly accessible summaries. epa.gov The program is designed to identify molecular initiating events that could lead to adverse outcomes, providing a framework for prioritizing chemicals for further toxicological testing. nih.gov

Role in Drug Production and Pharmaceutical Intermediates

This compound is recognized for its role as a pharmaceutical intermediate. nih.govforeverest.netthegoodscentscompany.com Chemical suppliers categorize this compound for use in the synthesis of pharmaceutical products. semanticscholar.org As an intermediate, it serves as a building block in the manufacturing process of more complex active pharmaceutical ingredients (APIs). The synthesis of (E)-2-benzylideneheptanal has been a subject of research in organic chemistry, focusing on efficient and environmentally friendly production methods. While its application as a fragrance is well-documented, its classification as a pharmaceutical intermediate indicates its utility in the broader chemical and pharmaceutical industries.

Naturally Occurring Instances and Bioproduction

This compound is not only a synthetic compound but also has natural origins.

Extraction from Plant Materials

This compound has been reported to occur naturally in Mangifera indica, the common mango. semanticscholar.org The extraction of volatile compounds from mango fruit and leaves is an area of active research. Various methods are employed to isolate these aromatic molecules, including:

Headspace Solid-Phase Microextraction (HS-SPME) : This technique is used for the analysis of volatile and semi-volatile compounds in mangoes. nih.govresearchgate.net

Simultaneous Distillation-Extraction (SDE) : This method has been used to identify a wide range of volatile components in different mango cultivars. acs.org

Solvent Extraction : Different solvents can be used to extract various metabolites from mango tissues. acs.org

These techniques are suitable for isolating a variety of volatile organic compounds, including aldehydes like this compound, from plant matrices.

Production by Endophytic Fungi

While direct production of this compound by endophytic fungi has not been specifically documented in the reviewed literature, there is evidence that these microorganisms can produce related compounds. Endophytic fungi, which live within plant tissues, are known to synthesize a diverse array of secondary metabolites. researchgate.net Notably, research has shown that endophytic fungi isolated from cinnamon plants (Cinnamomum sp.) are capable of producing cinnamaldehyde, the parent compound of this compound. semanticscholar.org This suggests the biosynthetic potential within endophytic fungi for producing various cinnamaldehyde derivatives, which could include this compound through analogous biochemical pathways. The study of fungal secondary metabolites is a promising field for the discovery of novel bioactive compounds. nih.gov

Environmental Fate and Ecotoxicological Research

Degradation Pathways in the Environment

The breakdown of 2-Benzylideneheptanal in the environment can occur through biological and non-biological pathways, including biodegradation and phototransformation.

Biodegradation in Water and Soil (Screening and Simulation Tests)

Specific data from standardized biodegradation screening tests (which assess ready biodegradability) and simulation tests (such as OECD 307, 308, and 309, which measure degradation rates in soil, aquatic sediment, and surface water, respectively) for this compound are not extensively available in public literature. chimia.choecd.orgoecd.org These tests are crucial for determining the persistence of a chemical, providing key data points like degradation half-lives in various environmental compartments. chimia.ch

Phototransformation in Air, Water, and Soil

Phototransformation, or the degradation of a chemical due to light, is a potential environmental fate pathway for this compound.

In Air: The primary degradation pathway in the atmosphere is expected to be its reaction with photochemically produced hydroxyl radicals. The estimated hydroxyl radical reaction rate constant for α-Amylcinnamaldehyde is 5.4 x 10⁻¹¹ cm³/molecule-sec at 25 °C. echemi.com This suggests a relatively short atmospheric half-life.

In Water and Soil: Studies on related fragrance ingredients indicate that photo-oxidative degradation can occur. For instance, research on 24 fragrance ingredients found that amyl cinnamal, initially non-reactive, became reactive after a three-month period of forced photodegradation, indicating chemical alteration upon exposure to light. researchgate.net

Stability and Reactivity Towards Environmental Factors (e.g., air, moisture, temperature)

This compound exhibits reactivity with certain environmental factors. It is known to be prone to spontaneous oxidative heating when exposed to air and is classified as a chemical that may form peroxides. echemi.com While considered stable under recommended storage conditions, it can emit acrid smoke and irritating fumes when heated to decomposition. nih.gov

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a chemical in an organism from all environmental sources. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (log Kₒw) and the bioconcentration factor (BCF).

For this compound, the log Kₒw is 4.70, indicating a preference for fatty tissues over water. nih.gov Based on this log Kₒw, an estimated BCF of 586 has been calculated for fish. nih.gov A BCF value in this range suggests that the potential for bioconcentration in aquatic organisms is high, provided the compound is not metabolized and excreted. regulations.govnih.govcanada.ca

Table 1: Bioaccumulation Potential of this compound

| Parameter | Value | Interpretation |

|---|---|---|

| Log Kₒw | 4.70 | High lipophilicity |

| Estimated BCF (fish) | 586 | High potential for bioconcentration |

Mobility in Soil (Adsorption/Desorption)

The mobility of a chemical in soil is governed by its tendency to adsorb to soil particles versus remaining dissolved in soil water. This is quantified by the organic carbon-water (B12546825) partition coefficient (Kₒc). chemsafetypro.com

An estimated Kₒc value of 680 has been determined for this compound. nih.gov According to common soil mobility classification schemes, a Kₒc value between 500 and 2000 indicates low mobility. chemsafetypro.com This suggests that this compound is expected to adsorb to soil particles and has a limited potential to leach into groundwater. chemsafetypro.comfortunejournals.comepa.gov

Table 2: Soil Mobility of this compound

| Parameter | Value | Mobility Class |

|---|

| Estimated Kₒc | 680 | Low |

Distribution Modeling and Other Environmental Data

However, key physical-chemical properties that would serve as inputs for such models are known. The Henry's Law constant, which indicates the partitioning between air and water, is estimated to be 7.8 x 10⁻⁶ atm-m³/mole at 25 °C. echemi.com This value suggests that volatilization from moist soil and water surfaces is expected to be an important fate process. nih.gov

Table 3: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| Amyl cinnamaldehyde (B126680) |

Ecotoxicity Studies

Ecotoxicological studies are crucial for assessing the potential harm that chemical substances can cause to the natural environment. For this compound, also known as alpha-amylcinnamaldehyde, research has focused on its effects on various aquatic organisms, which are essential components of freshwater and marine ecosystems.

Aquatic Organisms

The impact of this compound on aquatic life has been evaluated across different trophic levels, including fish, invertebrates, algae, and microorganisms. These studies help to build a comprehensive picture of the compound's potential environmental risk.

Table 1: Acute Toxicity of this compound to Fish

| Species | Exposure Duration | Endpoint | Value (mg/L) |

|---|

Aquatic invertebrates, such as the water flea Daphnia magna, are standard models for ecotoxicity testing due to their sensitivity to pollutants and their vital role in aquatic food webs. Short-term studies have determined the 48-hour median effective concentration (EC50) for immobilization. Furthermore, long-term studies have established a 21-day No Observed Effect Concentration (NOEC), providing insight into the chronic effects on reproduction and survival.

Table 2: Toxicity of this compound to Aquatic Invertebrates

| Species | Exposure Duration | Endpoint | Value (mg/L) |

|---|---|---|---|

| Daphnia magna | 48 hours | EC50 | 1.1 |

Algae and cyanobacteria are primary producers in aquatic ecosystems, forming the base of the food chain. The toxicity of this compound to algae has been assessed, with the 72-hour EC50 value for growth inhibition being determined. This data is critical for understanding the potential impact of the compound on primary productivity.

Table 3: Toxicity of this compound to Aquatic Algae

| Species | Exposure Duration | Endpoint | Value (mg/L) |

|---|

Microorganisms, particularly those in activated sludge, play a crucial role in wastewater treatment processes by breaking down organic matter. The toxicity of this compound to these microorganisms has been evaluated. The median effective concentration (EC50) for activated sludge has been determined, indicating the potential for this chemical to interfere with biological wastewater treatment at certain concentrations.

Table 4: Toxicity of this compound to Microorganisms

| Test Type | Endpoint | Value (mg/L) |

|---|

The potential for this compound to act as an endocrine disruptor in aquatic vertebrates is an area of ongoing investigation. Endocrine disrupting chemicals can interfere with the hormone systems of organisms, leading to adverse effects on development, reproduction, and other critical physiological processes.

Sediment Toxicity

General environmental fate information suggests that this compound is expected to have low mobility in soil, which might imply a potential for partitioning to sediment in aquatic environments. nih.gov Despite this, dedicated research to quantify the toxicological impact on organisms within this environmental compartment is lacking.

Terrestrial Toxicity

There is a notable absence of specific research on the terrestrial toxicity of this compound. Comprehensive assessments in this area would typically involve evaluating the compound's effects on a range of terrestrial organisms, including soil invertebrates (e.g., earthworms), plants, and soil microorganisms. Such studies would provide crucial data on endpoints like mortality, reproductive success, and inhibition of growth or key microbial processes.

While it is known that the substance is readily biodegradable, which may mitigate long-term accumulation in soil, direct toxicological data for terrestrial species is not available. cdhfinechemical.com Without such studies, a thorough risk assessment for the terrestrial compartment cannot be completed.

Field Studies on Environmental Behavior